molecular formula C18H16N2O3 B6133688 5-(2-hydroxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide

5-(2-hydroxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide

Cat. No.: B6133688
M. Wt: 308.3 g/mol
InChI Key: OZJRVHZDXNFANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide, also known as LY294002, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. LY294002 is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme that plays a crucial role in multiple cellular processes.

Mechanism of Action

5-(2-hydroxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in cell growth and survival pathways. Inhibition of PI3K by this compound leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PI3K by this compound has been shown to decrease cell proliferation in cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have cardioprotective effects in models of myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

5-(2-hydroxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PI3K, making it a valuable tool for investigating the role of PI3K in various cellular processes. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other enzymes, such as mTOR, which can complicate interpretation of results. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(2-hydroxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide. One area of interest is the development of more specific inhibitors of PI3K that do not have off-target effects. Additionally, there is interest in investigating the potential therapeutic applications of this compound in various diseases, particularly cancer and neurodegenerative diseases. Finally, there is interest in investigating the potential use of this compound as a tool for studying the role of PI3K in aging and age-related diseases.

Synthesis Methods

5-(2-hydroxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with ethyl phenylacetate to form 2-(1-phenylethoxy)benzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(1-phenylethoxy)benzaldoxime, which is subsequently converted to 5-(2-hydroxyphenyl)-3-isoxazolecarboxylic acid through a cyclization reaction. Finally, the acid is coupled with N-phenylethylamine to form this compound.

Scientific Research Applications

5-(2-hydroxyphenyl)-N-(1-phenylethyl)-3-isoxazolecarboxamide has been extensively used in scientific research as a tool to investigate the role of PI3K in various cellular processes. It has been shown to inhibit PI3K activity in a dose-dependent manner, leading to downstream effects such as inhibition of Akt phosphorylation and cell proliferation. This compound has been used to study the role of PI3K in cancer, neurodegenerative diseases, and cardiovascular diseases.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(13-7-3-2-4-8-13)19-18(22)15-11-17(23-20-15)14-9-5-6-10-16(14)21/h2-12,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJRVHZDXNFANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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